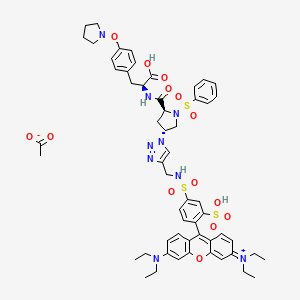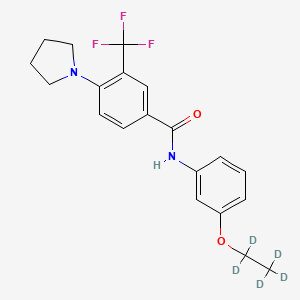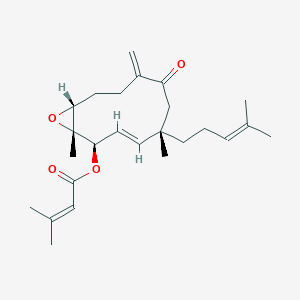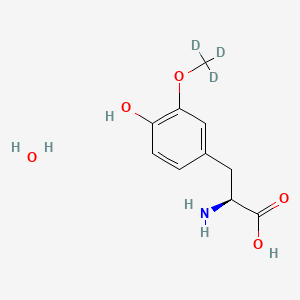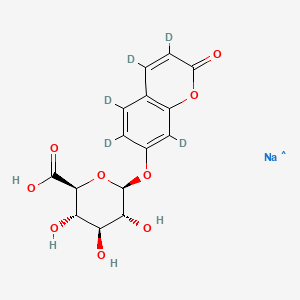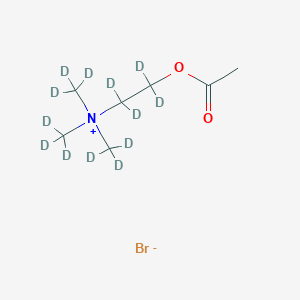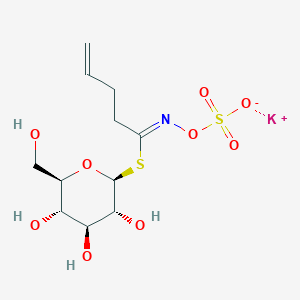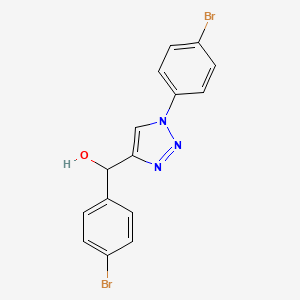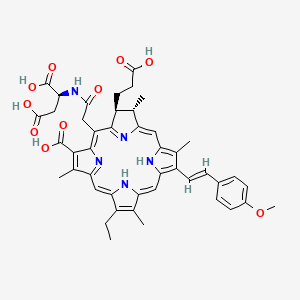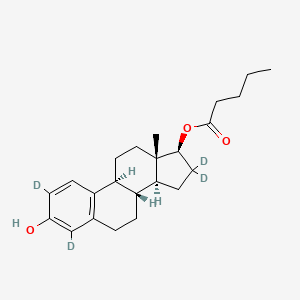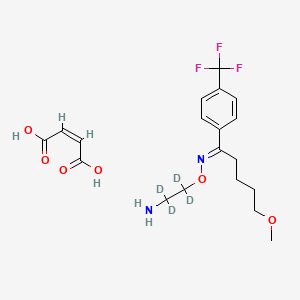
Fluvoxamine-d4 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and various anxiety disorders. The deuterated version, fluvoxamine-d4, is often used as an internal standard in analytical chemistry for the quantification of fluvoxamine by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluvoxamine-d4 (maleate) involves the substitution of hydrogen atoms with deuterium in the fluvoxamine molecule. One method involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials, with n-butanol as the solvent. The substitution reaction is carried out in the presence of an alkali .
Industrial Production Methods
Industrial production of fluvoxamine maleate typically involves dry granulation methods to avoid the impact of damp heat factors on the stability of the compound. This method ensures that the relevant substances remain stable before and after granulation, thereby improving the overall stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluvoxamine-d4 (maleate) undergoes various chemical reactions, including oxidative coupling reactions. For instance, it can react with Brucine-NaIO4 and DCQC to form specific products .
Common Reagents and Conditions
Common reagents used in the reactions involving fluvoxamine-d4 (maleate) include oxidizing agents like NaIO4 and coupling agents like Brucine. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can yield specific derivatives of fluvoxamine-d4 (maleate) that are useful for analytical purposes .
Scientific Research Applications
Fluvoxamine-d4 (maleate) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of fluvoxamine.
Biology: Helps in studying the pharmacokinetics and metabolism of fluvoxamine in biological systems.
Medicine: Used in clinical research to understand the efficacy and safety of fluvoxamine in treating various disorders.
Industry: Employed in the pharmaceutical industry for quality control and assurance of fluvoxamine-containing products
Mechanism of Action
Fluvoxamine-d4 (maleate) functions similarly to fluvoxamine by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation and modulate immune responses .
Comparison with Similar Compounds
Fluvoxamine-d4 (maleate) is compared with other SSRIs such as sertraline and fluoxetine. While all these compounds function as SSRIs, fluvoxamine-d4 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical studies. Similar compounds include:
Sertraline: Another SSRI used to treat depression and anxiety disorders.
Fluvoxamine-d4 (maleate) stands out due to its specific use in analytical chemistry and its enhanced stability provided by deuteration.
Properties
Molecular Formula |
C19H25F3N2O6 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i9D2,11D2; |
InChI Key |
LFMYNZPAVPMEGP-YNGKOISLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O/N=C(\CCCCOC)/C1=CC=C(C=C1)C(F)(F)F)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



